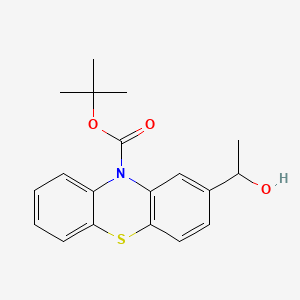

tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate

Description

tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate is a phenothiazine derivative characterized by a carboxylate ester group at the 10-position of the heterocyclic core and a hydroxethyl substituent at the 2-position. Phenothiazines are known for their diverse pharmacological and chemical applications, including roles as antipsychotics, antioxidants, and building blocks in organic synthesis. This compound is particularly notable for its chiral center at the hydroxethyl group, enabling enantioselective applications. Evidence from enzymatic kinetic resolution studies demonstrates that Candida antarctica lipase B (CAL-B) can resolve its enantiomers with high selectivity (E > 200), yielding optically pure (R)- and (S)-forms . These enantiomers serve as precursors to chiral 1-(2-aminophenyl)ethanols, which are valuable intermediates in pharmaceutical synthesis.

Properties

Molecular Formula |

C19H21NO3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

tert-butyl 2-(1-hydroxyethyl)phenothiazine-10-carboxylate |

InChI |

InChI=1S/C19H21NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-12,21H,1-4H3 |

InChI Key |

AKKCCUSGIWRHII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate typically involves:

- Introduction of the tert-butyl ester at the 10-position of phenothiazine-10-carboxylic acid derivatives.

- Functionalization at the 2-position with a 1-hydroxyethyl group.

- Use of protecting groups and mild reaction conditions to preserve the hydroxy group.

Stepwise Synthetic Approach

Preparation of tert-Butyl 10H-phenothiazine-10-carboxylate

- Starting from phenothiazine-10-carboxylic acid, esterification with tert-butanol under acidic catalysis or using tert-butyl chloroformate can yield tert-butyl 10H-phenothiazine-10-carboxylate.

- Literature indicates this step is well-established, with yields typically above 80%. The tert-butyl group serves as a protecting ester, stable under various reaction conditions.

Protection and Deprotection Considerations

- The tert-butyl ester protects the carboxylate during hydroxyethyl introduction.

- The hydroxy group can be protected as a silyl ether or acetal if further synthetic steps are required, then deprotected under mild acidic or fluoride ion conditions.

Oxidation and Reduction Steps

- If the hydroxyethyl group is introduced as a protected aldehyde intermediate, oxidation-reduction steps may be involved.

- Literature examples show use of Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine in dichloromethane at low temperatures) to convert alcohols to aldehydes or vice versa, with high yields and minimal side reactions.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | tert-Butanol, acid catalyst or tert-butyl chloroformate | 80-95 | Protects carboxylate as tert-butyl ester |

| 2 | Lithiation + Electrophilic Addition | n-BuLi, acetaldehyde, low temperature (-78 °C) | 70-85 | Introduces 1-hydroxyethyl group at 2-position |

| 3 | Swern Oxidation (if needed) | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C to RT | 90-100 | Converts alcohol to aldehyde or vice versa |

| 4 | Deprotection (if applicable) | Acidic or fluoride ion conditions | >90 | Removes protecting groups without damaging molecule |

Representative Experimental Procedure

A typical preparation involves:

- Dissolving phenothiazine-10-carboxylic acid in anhydrous dichloromethane.

- Adding tert-butyl chloroformate and a base such as triethylamine at 0 °C to form the tert-butyl ester.

- Cooling the tert-butyl ester solution to -78 °C, followed by addition of n-butyllithium to lithiate the 2-position.

- Adding acetaldehyde dropwise to the lithiated intermediate, stirring at low temperature to form the hydroxyethyl adduct.

- Quenching with aqueous ammonium chloride, extracting, drying, and purifying by column chromatography.

- Optional oxidation or deprotection steps as needed.

Research Findings and Yield Optimization

- The use of low temperatures (-78 °C) during lithiation and electrophilic addition is critical to avoid side reactions and ensure regioselectivity.

- Swern oxidation is preferred over harsher oxidants to preserve the sensitive phenothiazine core and tert-butyl ester.

- Purification by silica gel chromatography using non-acidic eluents prevents cleavage of the tert-butyl ester.

- Yields reported in related literature for similar compounds range from 70% to quantitative conversion in key steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The phenothiazine core can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced phenothiazine compounds, and substituted phenothiazine esters. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Medicine: Phenothiazine derivatives are known for their therapeutic properties, including antipsychotic and antiemetic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, leading to its therapeutic effects. Additionally, the hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

To contextualize the properties of tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate, we compare it with two analogous compounds: phenyl phenothiazine-10-carboxylate and 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine. Key differences in substituents, electronic effects, and functional utility are outlined below.

Phenyl phenothiazine-10-carboxylate

- Structure : The 10-position is substituted with a phenyl ester group, lacking the hydroxethyl moiety at the 2-position .

- Synthesis: Prepared via esterification of phenothiazine-10-carbonyl chloride with phenol, as reported in classical organic methodologies .

- Properties: No chiral centers, limiting enantioselective applications. The phenyl ester group enhances stability against hydrolysis compared to alkyl esters but reduces solubility in polar solvents. Primarily used as a photostabilizer or intermediate in polymer chemistry.

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Structure : Features an electron-withdrawing 4-nitrophenyl ethynyl group at the 10-position, creating a conjugated system that alters electronic properties .

- Synthesis: Achieved via Sonogashira coupling between 10-iodo-10H-phenothiazine and 4-nitrophenylacetylene .

- Properties: The nitro group induces strong electron-deficient character, enhancing reactivity in charge-transfer reactions. Crystallographic data (CCDC 2209381) reveal a planar phenothiazine core with a dihedral angle of 155.97° between the nitro-substituted benzene and the heterocycle, indicative of steric strain . Applications include organic electronics and non-linear optical materials due to its polarized structure.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Utility: The tert-butyl group in this compound offers a balance between steric protection and ease of deprotection, making it superior to phenyl analogs for stepwise synthesis .

- Crystallographic Insights: Structural data for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine highlight conformational distortions that may limit its use in rigid-rod polymer systems but enhance charge-separation capabilities .

Biological Activity

Tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

- Molecular Formula: C₁₉H₁₉NO₃S

- Molecular Weight: 341.4 g/mol

- CAS Number: 2680769-58-6

Antioxidant Activity

Research indicates that phenothiazine derivatives, including this compound, exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Tert-butyl phenolic antioxidants | 10 - 50 | Inhibition of lipid peroxidation |

| This compound | TBD | Reduces oxidative stress |

Neuroprotective Effects

Tert-butyl phenolic antioxidants have shown neuroprotective effects in various models. For instance, derivatives have been found to reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cell cultures, indicating its potential for treating inflammatory disorders.

Case Studies

-

Neuroprotection in Rodent Models

A study evaluated the neuroprotective effects of phenothiazine derivatives in an ischemic stroke model. Results indicated that these compounds significantly reduced neuronal cell death and improved functional recovery post-stroke. -

In Vivo Anti-inflammatory Effects

In a controlled experiment on mice with induced paw edema, this compound was administered. The results showed a marked reduction in edema compared to control groups, supporting its anti-inflammatory potential.

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Some studies suggest that phenothiazines may have side effects such as hepatotoxicity and allergic reactions upon prolonged exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a two-step process:

Reduction of a ketone precursor : Sodium borohydride (NaBH₄) in methanol reduces the acetyl group to a hydroxyethyl moiety at 0°C, followed by room-temperature stirring (84% yield after purification via flash chromatography with hexane/EtOAc) .

Protection of the phenothiazine nitrogen : Use tert-butyl chloroformate under anhydrous conditions to introduce the carbamate group, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .

Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv NaBH₄) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm molecular packing using CCDC data (e.g., CCDC 2209381 for analogous phenothiazine derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 1.54 ppm for tert-butyl protons, δ 153.5 ppm for carbamate carbonyl) and DEPT-135 for carbon hybridization .

- HRMS and IR : Confirm molecular weight (e.g., [M+Na]⁺ = 260.1263) and functional groups (e.g., 1727 cm⁻¹ for carbamate C=O) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC-UV/Vis .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

Advanced Research Questions

Q. How do stereochemical variations at the 1-hydroxyethyl group influence biological activity and target binding?

- Methodological Answer :

- Enzymatic kinetic resolution : Use Candida antarctica lipase B (CAL-B) with vinyl acetate to separate (R)- and (S)-enantiomers (>99% ee) via transesterification .

- Biological assays : Compare enantiomers in receptor-binding assays (e.g., cholinesterase inhibition) to correlate stereochemistry with IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data across different pharmacological studies?

- Methodological Answer :

- Standardized assay protocols : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., rivastigmine for cholinesterase inhibition) .

- Purity validation : Employ qNMR or LC-MS to rule out batch-to-batch impurities (>98% purity threshold) .

Q. Can computational methods predict the compound’s interactions with biological targets, such as cholinesterase enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in the cholinesterase active site (PDB ID: 4BDS). Prioritize hydrogen bonds with Ser203 and π-π stacking with Trp86 .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How does the phenothiazine core’s electronic environment modulate reactivity in catalytic applications?

- Methodological Answer :

- DFT calculations : Calculate HOMO/LUMO energies (e.g., Gaussian 16 at B3LYP/6-31G* level) to predict redox behavior .

- Electrochemical studies : Use cyclic voltammetry (e.g., 0.1 M TBAPF₆ in acetonitrile) to measure oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.